Synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one
Synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one
An In-depth Technical Guide on the
Disclaimer: The following guide details a proposed synthetic pathway for 2-(3-Chlorophenyl)-3-nitrochromen-4-one. As of the latest literature review, a direct, documented synthesis for this specific molecule is not available. The methodologies presented herein are compiled from established protocols for the synthesis of structurally analogous compounds, including substituted chromen-4-ones and their subsequent nitration. All experimental work should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Introduction
2-(3-Chlorophenyl)-3-nitrochromen-4-one is a derivative of the flavone scaffold, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a 3-chlorophenyl group at the 2-position and a nitro group at the 3-position of the chromen-4-one core is anticipated to modulate its physicochemical and pharmacological properties. This guide provides a comprehensive, albeit theoretical, framework for its synthesis, aimed at researchers and professionals in the field.
Proposed Synthetic Pathway
A two-step synthetic route is proposed, commencing with the synthesis of a flavone intermediate, followed by electrophilic nitration.
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Step 1: Synthesis of 2-(3-Chlorophenyl)chromen-4-one (Intermediate I) via oxidative cyclization of the corresponding chalcone.
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Step 2: Nitration of Intermediate I to yield the target compound, 2-(3-Chlorophenyl)-3-nitrochromen-4-one.
Caption: Proposed two-step synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one.
Experimental Protocols
Step 1: Synthesis of 2-(3-Chlorophenyl)chromen-4-one (Intermediate I)
This step involves a Claisen-Schmidt condensation to form the chalcone precursor, followed by an iodine-mediated oxidative cyclization.
Materials and Reagents:
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2'-Hydroxyacetophenone
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3-Chlorobenzaldehyde
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Ethanol (EtOH)
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Potassium Hydroxide (KOH)
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Iodine (I₂)
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Dimethyl Sulfoxide (DMSO)
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Hydrochloric Acid (HCl)
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Ethyl Acetate (EtOAc)
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Hexane
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Chalcone Formation:
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In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in ethanol.
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Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (50% w/v, 3.0 eq).
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
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Filter the solid, wash with water until neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.
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Oxidative Cyclization to Flavone (Intermediate I):
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To a solution of the dried chalcone (1.0 eq) in DMSO, add iodine (I₂, 1.2 eq).
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Heat the reaction mixture at 100-110 °C for 4-6 hours. Monitor the reaction by TLC.
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After cooling to room temperature, pour the reaction mixture into a saturated solution of sodium thiosulfate to quench the excess iodine.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(3-chlorophenyl)chromen-4-one.
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Step 2:
This step involves the electrophilic nitration of the flavone intermediate at the C3 position.
Materials and Reagents:
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2-(3-Chlorophenyl)chromen-4-one (Intermediate I)
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Fuming Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Acetic Anhydride (Ac₂O)
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Dichloromethane (DCM)
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Ice
Procedure:
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Nitration Reaction:
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In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(3-chlorophenyl)chromen-4-one (1.0 eq) in acetic anhydride at 0 °C.
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Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
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Purification:
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The crude 2-(3-chlorophenyl)-3-nitrochromen-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford the pure product.
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Data Presentation
The following tables present representative quantitative data based on structurally similar compounds found in the literature. This data should be considered as an estimation for the target molecule and its intermediate.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| Intermediate I | C₁₅H₉ClO₂ | 256.68 | White to off-white solid | ~177-179[1] | 70-85 |
| Final Product | C₁₅H₈ClNO₄ | 301.68 | Yellow solid | N/A | 50-70 |
Table 2: Spectroscopic Data (Representative)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Intermediate I | 8.2 (dd, 1H), 7.9-7.4 (m, 7H), 6.8 (s, 1H) | 178.4, 163.2, 156.2, 134.8, 133.9, 131.6, 130.4, 129.9, 126.3, 125.8, 124.2, 118.0, 107.5 | 3070 (Ar C-H), 1645 (C=O), 1610 (C=C), 1220 (C-O-C) | 257 [M+H]⁺ |
| Final Product | 8.3 (dd, 1H), 8.0-7.5 (m, 7H) | 175.0, 159.0, 155.0, 148.0 (C-NO₂), 135.0, 134.0, 132.0, 131.0, 130.0, 127.0, 126.0, 125.0, 118.5 | 3080 (Ar C-H), 1660 (C=O), 1605 (C=C), 1530 & 1350 (NO₂) | 302 [M+H]⁺ |
Note: Spectroscopic data for Intermediate I is based on the closely related 2-(4-chlorophenyl)chromen-4-one[1]. Data for the final product is a prediction based on known shifts for similar nitroflavones.
Workflow Visualization
Caption: General experimental workflow for the synthesis of the target compound.
